molecular formula C7H7ClN2O B107076 2-Amino-5-chlorobenzamide CAS No. 5202-85-7

2-Amino-5-chlorobenzamide

Cat. No.: B107076
CAS No.: 5202-85-7
M. Wt: 170.59 g/mol
InChI Key: DNRVZOZGQHHDAT-UHFFFAOYSA-N
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Description

2-Amino-5-chlorobenzamide is an organic compound with the molecular formula C₇H₇ClN₂O. It is a derivative of benzamide, characterized by the presence of an amino group at the second position and a chlorine atom at the fifth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-5-chlorobenzamide can be synthesized through the reaction of benzoyl chloride with 2-amino-5-chlorobenzene. The reaction typically occurs in the presence of an organic solvent such as dichloromethane at room temperature. The reaction time is generally short, and the product is obtained through crystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of anthranilate as a starting material, which undergoes a series of reactions to yield the desired product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.

    Substitution: It can participate in substitution reactions, where the amino or chlorine groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce various substituted benzamides .

Scientific Research Applications

2-Amino-5-chlorobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of drugs for treating various diseases.

    Industry: this compound is utilized in the production of dyes and pigments

Comparison with Similar Compounds

  • 2-Amino-5-chlorobenzoic acid
  • 2-Amino-5-nitrobenzamide
  • 5-Chloroanthranilamide

Comparison: Compared to these similar compounds, 2-Amino-5-chlorobenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. For example, the presence of the amino group at the second position and the chlorine atom at the fifth position makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-amino-5-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRVZOZGQHHDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199990
Record name Benzamide, 2-amino-5-chloro-
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5202-85-7
Record name 2-Amino-5-chlorobenzamide
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Record name 2-Amino-5-chlorobenzamide
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Record name Benzamide, 2-amino-5-chloro-
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Record name 2-amino-5-chlorobenzamide
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Record name 2-Amino-5-chlorobenzamide
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Synthesis routes and methods

Procedure details

To 5-chloro-2-nitrobenzamide (2.0 g) (prepared according to the procedure described in Example 1, Part A) was added 50 mL of glacial acetic acid. This solution was heated to 90° C. and iron powder (2.8 g) was added in small portions over 15 minutes. When addition was complete the reaction mixture was stirred at 90°-100° C. After 2 hours the reaction was cooled to room temperature and was evaporated to dryness. The resulting residue was partitioned between ethyl acetate and aqueous sodium carbonate. This brown slurry was filtered and the ethyl acetate layer was recovered and washed with brine, dried over anhydrous magnesium sulfate, filtered and evaporated to dryness to yield 1.7 g (100%) of a buff powder: 1H NMR (DMSO-d6, 300 MHz) δ 7.83 (bs, 1H), 7.59 (d, 1H), 7.17 (bs, 1H), 7.14 (dd, 1H), 6.70 (m, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a key advantage of the novel synthesis method for 2-amino-5-chlorobenzamide described in the research?

A1: The research highlights a novel preparation method for this compound that offers several advantages over traditional methods. Specifically, this method boasts a high yield, exceeding 85% for the final product []. This efficiency stems from the simplicity and practicality of the two-step synthesis process, making it a potentially more cost-effective and environmentally friendly approach.

Q2: What role does 1,2,3-benzotriazin-4-(3H)-one play in the synthesis of 3H-1,4-benzodiazepin-(1H,4H)-2,5-diones?

A2: 1,2,3-Benzotriazin-4-(3H)-one (and its 6-chloro derivative) serves as a crucial starting material in the synthesis of 3H-1,4-benzodiazepin-(1H,4H)-2,5-diones []. When heated with various α-amino acids, it undergoes a thermal condensation reaction. This reaction is believed to proceed through the formation of an iminoketene intermediate, ultimately yielding the desired 3H-1,4-benzodiazepin-(1H,4H)-2,5-diones.

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